2-(2-Methoxyethoxy)aniline
Overview
Description
2-(2-Methoxyethoxy)aniline is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
2-(2-Methoxyethoxy)aniline derivatives, specifically aromatic epoxy monomers like AEM1 and AEM2, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds show a high degree of inhibition efficiency, with AEM2 exhibiting a slightly higher effectiveness than AEM1. The interaction between these molecules and the metal surface has been analyzed using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations (Dagdag et al., 2019).
Electrochemomechanical Properties
Copolymers of aniline and 2-methoxyaniline have been synthesized and analyzed for their electrochemomechanical behavior. These copolymers exhibit volume changes caused by redox switching in acidic and perchloric acid media. The research indicates that the electrochemomechanical properties are dependent on the polymer composition and the electrolyte anion, highlighting potential applications in mechanical devices (Armada et al., 2009).
Dielectric Relaxation Phenomenon
The interaction between aniline and 2-alkoxyethanols, including 2-methoxyethanol, in non-polar solvents has been studied. The research focuses on the dielectric relaxation times and the strength of hydrogen bond formation. This study contributes to understanding the molecular interactions in such mixtures, which can be important for various applications in chemistry and materials science (Basha, 2017).
Conductive Polymers
The synthesis of highly soluble conductive polyanilines from aniline derivatives, including this compound, has been explored. The resultant polymers exhibit significant solubility in both organic solvents and water, which could be advantageous for various applications in nanotechnology and electronics (Xu et al., 2014).
Electropolymerization Studies
Studies on the electropolymerization of 2-methoxyaniline have shown that the products' structure and properties depend on the monomer concentration. This research provides insights into the polymerization kinetics and the potential for developing redox-type polymers with specific properties (Viva et al., 2002).
Oxidation Reactions
Research on the oxidation of aniline and other primary aromatic amines, including substituted anilines, by manganese dioxide has been conducted. This study is significant for understanding the redox reactions of these compounds in environmental contexts, such as soil and water systems (Laha & Luthy, 1990).
Fenton-Like Oxidation
Evaluation of Fenton-like oxidation for degrading hazardous methoxyanilines in aqueous solutions, including 2-Methoxyaniline, has been conducted. This research is relevant for wastewater treatment and environmental remediation processes (Chaturvedi & Katoch, 2020).
Safety and Hazards
2-(2-Methoxyethoxy)aniline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification system . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .
Properties
IUPAC Name |
2-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVZNGYEHJHVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993607 | |
Record name | 2-(2-Methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72806-66-7 | |
Record name | 2-(2-Methoxyethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72806-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyethoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072806667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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